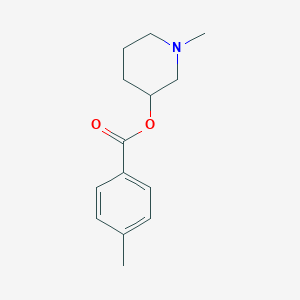
1-Methyl-3-piperidinyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-piperidinyl 4-methylbenzoate, also known as MPMB, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and piperidine and has a molecular formula of C16H21NO2. MPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-piperidinyl 4-methylbenzoate is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, including the dopamine and serotonin receptors. 1-Methyl-3-piperidinyl 4-methylbenzoate has been shown to have a high affinity for these receptors, which makes it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-methylbenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have effects on mood, behavior, and cognition. 1-Methyl-3-piperidinyl 4-methylbenzoate has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-3-piperidinyl 4-methylbenzoate in lab experiments is its high purity and stability. 1-Methyl-3-piperidinyl 4-methylbenzoate is a well-characterized compound that is readily available from commercial sources. It is also relatively easy to handle and store. However, one limitation of using 1-Methyl-3-piperidinyl 4-methylbenzoate is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research involving 1-Methyl-3-piperidinyl 4-methylbenzoate. One area of interest is the development of new piperidine derivatives that have improved biological activity. Another area of interest is the study of the role of dopamine and serotonin receptors in various neurological and psychiatric disorders. Additionally, there is interest in developing new synthetic methods for the production of 1-Methyl-3-piperidinyl 4-methylbenzoate and related compounds.
Métodos De Síntesis
The synthesis of 1-Methyl-3-piperidinyl 4-methylbenzoate involves the reaction of 4-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with methyl iodide to form 1-Methyl-3-piperidinyl 4-methylbenzoate. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-Methyl-3-piperidinyl 4-methylbenzoate is primarily used in scientific research as a reagent for the synthesis of other compounds. It is commonly used as a starting material for the synthesis of various piperidine derivatives, which have a wide range of biological activities. 1-Methyl-3-piperidinyl 4-methylbenzoate is also used as a building block for the synthesis of other compounds such as antipsychotic agents and anti-inflammatory drugs.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(1-methylpiperidin-3-yl) 4-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)14(16)17-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
Clave InChI |
ABYXUESOTRGACZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)





![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)

